molecular formula C22H23FN4OS B5010223 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine

Cat. No.: B5010223
M. Wt: 410.5 g/mol
InChI Key: OKOFHLHPAJZRSB-UHFFFAOYSA-N
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Description

The compound “1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine” is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, a thiazole ring, a fluorophenyl group, and a pyridinyl group . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a thiazole ring, a fluorophenyl group, and a pyridinyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the piperazine and thiazole rings, as well as the attachment of the fluorophenyl and pyridinyl groups . The exact reactions would depend on the specific synthetic route chosen.

Future Directions

Future research could focus on further exploring the biological and pharmaceutical activities of this compound and related derivatives. This could include investigating their potential uses in medical and pharmaceutical applications .

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c23-20-4-2-1-3-19(20)22-25-18(16-29-22)15-21(28)27-13-11-26(12-14-27)10-7-17-5-8-24-9-6-17/h1-6,8-9,16H,7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOFHLHPAJZRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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